Benzeneacetic acid, 4,4'-((5-chloro-2-thioxo-1H-benzimidazole-1,3(2H)-diyl)bis(methyleneimino))bis-, hydrate
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Overview
Description
Benzeneacetic acid, 4,4’-((5-chloro-2-thioxo-1H-benzimidazole-1,3(2H)-diyl)bis(methyleneimino))bis-, hydrate is a complex organic compound with the molecular formula C25-H23-Cl-N4-O4-S.H2-O and a molecular weight of 529.05 . This compound is known for its unique structure, which includes a benzimidazole core, a thioxo group, and a benzeneacetic acid moiety. It is often used in various scientific research applications due to its distinctive chemical properties.
Preparation Methods
The synthesis of Benzeneacetic acid, 4,4’-((5-chloro-2-thioxo-1H-benzimidazole-1,3(2H)-diyl)bis(methyleneimino))bis-, hydrate typically involves multiple steps, including the formation of the benzimidazole core, the introduction of the thioxo group, and the attachment of the benzeneacetic acid moiety. The reaction conditions often require specific temperatures, solvents, and catalysts to ensure the desired product is obtained with high purity and yield. Industrial production methods may involve large-scale synthesis using optimized reaction conditions to maximize efficiency and minimize costs .
Chemical Reactions Analysis
This compound undergoes various types of chemical reactions, including:
Oxidation: It can be oxidized under specific conditions to form different oxidation products.
Reduction: Reduction reactions can modify the thioxo group or other functional groups within the molecule.
Substitution: The compound can undergo substitution reactions, particularly at the benzimidazole core or the benzene ring. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions.
Scientific Research Applications
Benzeneacetic acid, 4,4’-((5-chloro-2-thioxo-1H-benzimidazole-1,3(2H)-diyl)bis(methyleneimino))bis-, hydrate has a wide range of scientific research applications:
Chemistry: It is used as a reagent in organic synthesis and as a reference compound in analytical chemistry.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in the treatment of certain diseases.
Mechanism of Action
The mechanism of action of Benzeneacetic acid, 4,4’-((5-chloro-2-thioxo-1H-benzimidazole-1,3(2H)-diyl)bis(methyleneimino))bis-, hydrate involves its interaction with specific molecular targets and pathways. The benzimidazole core is known to interact with various enzymes and receptors, potentially inhibiting their activity. The thioxo group may also play a role in its biological activity by forming reactive intermediates that can modify cellular components .
Comparison with Similar Compounds
Similar compounds include other benzimidazole derivatives and thioxo-containing compounds. Compared to these, Benzeneacetic acid, 4,4’-((5-chloro-2-thioxo-1H-benzimidazole-1,3(2H)-diyl)bis(methyleneimino))bis-, hydrate is unique due to its specific combination of functional groups and its hydrate form.
Properties
CAS No. |
91067-27-5 |
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Molecular Formula |
C25H25ClN4O5S |
Molecular Weight |
529.0 g/mol |
IUPAC Name |
2-[4-[[3-[[4-(carboxymethyl)anilino]methyl]-5-chloro-2-sulfanylidenebenzimidazol-1-yl]methylamino]phenyl]acetic acid;hydrate |
InChI |
InChI=1S/C25H23ClN4O4S.H2O/c26-18-5-10-21-22(13-18)30(15-28-20-8-3-17(4-9-20)12-24(33)34)25(35)29(21)14-27-19-6-1-16(2-7-19)11-23(31)32;/h1-10,13,27-28H,11-12,14-15H2,(H,31,32)(H,33,34);1H2 |
InChI Key |
OCVPQZXXYKXDEH-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC=C1CC(=O)O)NCN2C3=C(C=C(C=C3)Cl)N(C2=S)CNC4=CC=C(C=C4)CC(=O)O.O |
Origin of Product |
United States |
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